Copper silicate

Description

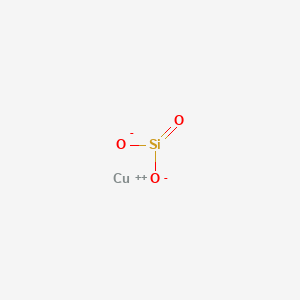

Structure

2D Structure

Properties

IUPAC Name |

copper;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBBCSFCMKWYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034478 | |

| Record name | Copper silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344-72-5 | |

| Record name | Copper silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical and Archaeological Research on Copper Silicates

Ancient Pigment Research: Synthesis and Application in Antiquity

Egyptian Blue (CaCuSi₄O₁₀) Formulations and Historical Production Techniques

Egyptian Blue, with the chemical formula CaCuSi₄O₁₀, is considered the first synthetic pigment. mdpi.comresearchgate.net Its creation dates back to the pre-dynastic Egyptian period, around 3600 BC. mdpi.com The pigment's composition mirrors that of the rare mineral cuprorivaite. mdpi.comresearchgate.net The production of Egyptian Blue was a sophisticated process requiring specific raw materials and controlled high temperatures. mdpi.com

The essential ingredients included a calcium compound, a copper source, silica (B1680970), and an alkali flux. mdpi.com Historical production involved heating a mixture of quartz sand, a copper compound (like malachite), calcium carbonate, and a small quantity of an alkali, such as plant ash, for several hours. researchgate.netresearchgate.net The manufacturing process required maintaining a temperature range of 830–1000 °C. mdpi.com Some studies suggest a narrower optimal range of 850 to 950 °C. researchgate.net Research has shown that Egyptian Blue crystals form through nucleation and growth within a liquid or glass phase, facilitated by the alkali flux. researchgate.net The final product often contained variable amounts of wollastonite (CaSiO₃) and copper oxides like cuprite (B1143424) (Cu₂O) or tenorite (CuO). ect-journal.kz

The use of bronze filings as a copper source has been suggested by the detection of trace elements like tin (Sn) and arsenic (As) in some ancient samples. polimi.it The stability and vibrant color of Egyptian Blue led to its widespread use on a variety of artifacts across different regions and historical periods, eventually being adopted by Greek and Roman cultures. mdpi.comresearchgate.net

Han Blue (BaCuSi₄O₁₀) and Han Purple (BaCuSi₂O₆) Development in East Asian Cultures

In ancient China, a different set of synthetic copper silicate (B1173343) pigments, known as Han Blue (BaCuSi₄O₁₀) and Han Purple (BaCuSi₂O₆), were developed. mdpi.comresearchgate.net Their use spans from the Western Zhou period (1045–771 BC) to the end of the Han dynasty (c. 220 AD). wikipedia.orgkristineballard.com While sometimes misnamed, as their use predates the Han dynasty, these pigments were significant innovations in Chinese material culture. asianart.orgnewhanfu.com Han Blue appears to have been favored in earlier periods, with Han Purple gaining popularity in later times, around 400 BC. wikipedia.org

The synthesis of these pigments was a complex, high-temperature process, similar in principle to that of Egyptian Blue but with a key compositional difference: the use of barium instead of calcium. kristineballard.comasianart.org The production of barium copper silicates started at temperatures around 900 °C. wikipedia.org The raw materials included a copper source, silica (sand), and a barium compound, likely barite or witherite. researchgate.net Lead was also sometimes included in the formulation, possibly to act as a flux and lower the melting point of the barium. wikipedia.orgasianart.org

The manufacturing process for Han Purple is estimated to have taken 10-24 hours at temperatures between 850–1000 °C. newhanfu.com Han Blue required a longer reaction time and an excess of silica. wikipedia.org Interestingly, prolonged firing can cause Han Purple to break down and form the more chemically stable Han Blue. wikipedia.orgnewhanfu.com These pigments were used to decorate a variety of objects, including beads, the famous Terracotta Army, painted pottery figurines, ceramic vessels, and metal objects. wikipedia.orgasianart.orgnewhanfu.com The development of these pigments is thought to be linked to advancements in ancient Chinese glassmaking and Taoist alchemy. wikipedia.org

Spectroscopic Identification and Characterization of Ancient Copper Silicate Pigments

A range of non-invasive spectroscopic techniques have become essential tools for the identification and characterization of this compound pigments on cultural heritage artifacts. mdpi.comnih.govmdpi.com These methods allow for detailed analysis of the pigments' chemical and molecular structure without damaging the precious objects. mdpi.comuniroma1.it

Raman microscopy, also known as micro-Raman spectroscopy, is a powerful technique for identifying pigments and their alteration products. researchgate.netijcs.ro It involves irradiating a sample with a laser and analyzing the scattered light to identify chemical species. researchgate.net This method has been successfully applied to the analysis of alkaline earth copper silicates. researchgate.netchimia.ch

Egyptian Blue (CaCuSi₄O₁₀), Han Blue (BaCuSi₄O₁₀), and Han Purple (BaCuSi₂O₆) all produce well-defined Raman spectra, allowing for their clear identification. researchgate.netchimia.chepa.gov Studies have used Raman spectroscopy to identify Egyptian Blue on samples dating from the VIth Dynasty to Roman times and Han Purple on Chinese artifacts from the Warring States period to the Han Dynasty. researchgate.netchimia.ch For instance, Raman analysis of the pigments on the Terracotta Army in Xi'an, China, identified the presence of Han Purple, along with other pigments like azurite (B1638891) and cinnabar, but not Han Blue. researchgate.netchimia.ch The technique is also sensitive enough to identify impurities and associated minerals, such as BaSO₄, PbCO₃, and various silicates, providing further clues about the manufacturing process. researchgate.netnih.gov

Raman Spectroscopy Findings for this compound Pigments

| Pigment | Chemical Formula | Key Identified Locations/Artifacts | Associated Materials Found |

|---|---|---|---|

| Egyptian Blue | CaCuSi₄O₁₀ | 11 Egyptian samples (VIth Dynasty to Roman times) | Minor admixtures of CaSO₄ or silica. researchgate.netchimia.ch |

| Han Blue | BaCuSi₄O₁₀ | Chinese color sticks, ancient silicate artifacts. researchgate.netnih.govchimia.ch | BaSO₄, PbCO₃, BaSi₂O₅. nih.gov |

| Han Purple | BaCuSi₂O₆ | 6 ancient Chinese samples (Warring States to Han Dynasty), Terracotta Army. researchgate.netchimia.ch | Azurite, vermilion, iron oxide red, PbCO₃, PbO, BaSO₄. researchgate.netchimia.ch |

Terahertz Continuous Wave (THz-CW) spectroscopy is an emerging non-invasive technique for the characterization of cultural heritage materials. mdpi.comimeko.org This method probes the low-frequency vibrational modes of molecules and crystal lattices, providing unique spectral fingerprints for different compounds. imeko.orgresearchgate.net THz radiation is non-ionizing, ensuring that it does not cause damage to the artifacts under investigation. uniroma1.it

For the first time, Egyptian Blue, Han Blue, and Han Purple have been examined in the THz spectral region using a portable THz-CW spectrometer. mdpi.com The study revealed that the three pigments exhibit distinct absorption features, which allows for the differentiation of their molecular structures. mdpi.com This technique has shown great potential as an innovative and effective tool for cultural heritage research, offering a non-destructive method to investigate artistic materials. mdpi.com The results from THz-CW spectroscopy can be benchmarked with data from other techniques like ED-XRF and FORS to provide a comprehensive characterization of the pigments. mdpi.com

THz-CW Spectroscopy Characteristics of this compound Pigments

| Pigment | Key Absorption Features (THz) | Average Refractive Index (THz range) |

|---|---|---|

| Han Purple | Broad absorption band centered around 1.53 THz and a second broad feature at 2.26 THz. mdpi.com | 2.77 mdpi.com |

| Egyptian Blue | Distinct absorption features allowing differentiation. mdpi.com | Data not specified in the provided context. |

| Han Blue | Distinct absorption features allowing differentiation. mdpi.com | Data not specified in the provided context. |

Fiber Optics Reflectance Spectroscopy (FORS) is a non-invasive analytical technique widely used for the identification of colorants on art and archaeological objects. chsopensource.orgmfa.orgcnr.it The method involves directing light onto a sample using a fiber optic probe and measuring the reflected light across a range of wavelengths. mdpi.comchsopensource.org This provides a reflectance spectrum that is characteristic of the material's composition. chsopensource.org

FORS is particularly effective for analyzing pigment composition and can provide information on the surface structure of an artifact. mdpi.com The identification of a pigment is typically based on comparing its spectrum to a database of reference standards prepared to mimic historical artistic techniques. mfa.orgcnr.it This technique has been successfully used to identify a wide range of pigments, including those on Byzantine wall paintings and Renaissance sculptures. mdpi.com The analysis of Han Blue using FORS reveals a characteristic pseudo-absorbance maximum at 608 nm in the visible range, which is attributed to the electronic transitions of copper ions within the barium this compound matrix. mdpi.com This synergistic approach, often combined with other methods like ED-XRF, allows for a comprehensive understanding of the chemical nature of these ancient pigments. mdpi.com

Energy Dispersive X-Ray Fluorescence (ED-XRF) for Elemental Composition

Energy Dispersive X-Ray Fluorescence (ED-XRF) is a non-destructive analytical technique widely employed in the study of archaeological artifacts to determine their elemental makeup. hitachi-hightech.comiaea.org This method is particularly valuable for the analysis of this compound pigments on cultural heritage items, as it can provide qualitative and quantitative data without causing damage to the precious object. hitachi-hightech.comresearchgate.net

When applied to this compound pigments, such as Egyptian blue, Han blue, and Han purple, ED-XRF helps identify the primary constituent elements. For instance, analysis of synthetic Han blue has revealed a composition rich in silicon (Si), copper (Cu), and barium (Ba). mdpi.com Beyond these fundamental components, ED-XRF can also detect additional elements which may be present as impurities or as part of the original recipe, including zinc (Zn), strontium (Sr), and lead (Pb). mdpi.comnih.gov The detection of such elements provides crucial insights into the raw materials and manufacturing processes used in antiquity. mdpi.comresearchgate.net For example, the presence of copper is a key indicator for pigments like Egyptian blue, azurite, and malachite in ancient paintings. hitachi-hightech.comkonstantas.com

The following table summarizes the elemental composition of a synthetic Han Blue pigment as determined by ED-XRF analysis.

Elemental Composition of Synthetic Han Blue Pigment via ED-XRF

| Element | Symbol | Presence |

|---|---|---|

| Silicon | Si | Rich |

| Copper | Cu | Rich |

| Barium | Ba | Rich |

| Zinc | Zn | Identified |

| Strontium | Sr | Identified |

This table is based on findings from a study on synthetic this compound pigments. mdpi.com

Visible Induced Luminescence (VIL) for Non-Destructive Identification

Visible Induced Luminescence (VIL) has emerged as a powerful and non-invasive imaging technique for the specific identification and mapping of certain historical this compound pigments. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org This method is particularly effective for Egyptian blue, Han blue, and Han purple, all of which exhibit strong luminescence in the near-infrared (NIR) spectrum (typically around 800-1700 nm) when illuminated with visible light. researchgate.netspiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net

The process involves exciting the pigment with a visible light source, such as an LED, and capturing the resulting infrared emission with a camera sensitive to the NIR range. researchgate.netspiedigitallibrary.org The intense emission of these pigments, especially Egyptian blue, makes it possible to detect their presence even in minute, trace amounts that are invisible to the naked eye. spiedigitallibrary.orgplos.org This capability has been instrumental in revealing hidden details and the original extent of decoration on ancient artifacts, such as wall paintings and sculptures. researchgate.netplos.orgartic.edu

VIL has been successfully used to identify Egyptian blue on a wide range of museum objects, including Roman-era artifacts and early Christian wall paintings. researchgate.netspiedigitallibrary.orgplos.org For example, its application on mummy portraits from the Fayum region helped to challenge the long-held theory of a limited four-color palette in ancient Greek and Roman painting by clearly identifying the use of Egyptian blue. artic.edu The technique is valued not only for its sensitivity but also because it is entirely non-destructive, allowing for the analysis of large surfaces and objects that cannot be sampled. spiedigitallibrary.orgplos.org

The table below compares the luminescence properties of various historical blue pigments when subjected to VIL.

Luminescence Properties of Historical Blue Pigments

| Pigment | Chemical Family | NIR Luminescence (800-1700 nm) |

|---|---|---|

| Egyptian blue | This compound | Very Strong |

| Han blue | This compound | Very Strong |

| Han purple | This compound | Very Strong |

| Manganese blue | Barium Manganate Sulfate (B86663) | Detectable (weaker emission) |

This table is a summary of findings from comparative studies of blue pigments using VIL. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org

Provenance Studies of Archaeological this compound Materials

Provenance studies aim to determine the geographic origin of the raw materials used to create archaeological objects. cambridge.org For this compound pigments, this research provides insights into ancient production centers, trade networks, and the transfer of technology across different cultures. cambridge.orgresearchgate.net Analyzing these pigments can reveal whether materials were sourced locally or imported, which has implications for understanding the economic status and connections of ancient settlements. mdpi.comresearchgate.net

The chemical composition of the pigments, including trace elements, can offer clues about their origin. However, a more definitive method for provenancing the copper component is isotopic analysis. researchgate.netisobarscience.com

Isotopic Analysis in Provenance Determination

Isotopic analysis is a key technique in provenance studies, linking artifacts to specific geological sources. isobarscience.comacra-crm.org For this compound pigments, lead (Pb) isotope analysis is particularly valuable for fingerprinting the copper ores used in their manufacture. researchgate.netisobarscience.com Mined metals possess unique lead isotopic signatures related to their original ore deposit, and these signatures are not significantly altered during the smelting or pigment production processes. acra-crm.orgrsc.org

By comparing the lead isotope ratios in a pigment sample to a database of known ore sources, researchers can exclude unlikely origins and propose probable ones. researchgate.netrsc.org For example, a study of Egyptian blue pigments from various Egyptian, Etruscan, and Roman artifacts suggested that the copper was not sourced from local Egyptian or Italian mines. Instead, the isotopic data pointed towards copper deposits in the Aegean, Balkans, and the Iberian Peninsula as potential sources, indicating a widespread trade in the raw materials or the finished pigment. researchgate.net

In addition to lead isotopes, copper (Cu) isotope analysis is being explored as a complementary tool. researchgate.netgeodin.ro While less established for provenance, copper isotopes can help differentiate between different types of copper ores (e.g., supergene vs. hypogene) used in the smelting process, adding another layer of information about ancient metallurgical technologies. geodin.ro Strontium (Sr) isotope analysis has also been proposed to identify links between the production systems of Egyptian blue, glass, and faience. researchgate.net

Degradation and Preservation Mechanisms of Historical this compound Pigments

While generally considered a very stable and durable pigment, historical this compound pigments like Egyptian blue are not entirely immune to degradation. core.ac.uk Egyptian blue is resistant to fading in strong light and to the alkaline conditions found in lime mortars. core.ac.uk However, under certain conditions, it can undergo chemical alteration.

One documented degradation mechanism involves the formation of basic copper chlorides, such as atacamite. core.ac.uk This "copper chloride cancer" can occur through the devitrification of the glassy phase within the pigment, followed by the decomposition of the residual material. This type of degradation has been observed in ancient Egyptian artifacts. core.ac.uk

Archaeological Contexts of this compound Utilization

Integration with Other Materials in Ancient Artifacts

This compound pigments were rarely used in isolation. In antiquity, they were integrated with a variety of other materials to create complex and vibrant polychromy on artifacts ranging from wall paintings and pottery to sculptures and architectural elements. amazonaws.comharvardartmuseums.orgresearchgate.net

In Roman wall paintings, for example, Egyptian blue was a common blue pigment. amazonaws.comharvardartmuseums.org It was applied over plaster layers, which themselves could be made from lime mixed with aggregates like crushed marble. researchgate.net Artists used it alongside a palette of other pigments, including red and yellow ochres (iron oxides), green earth (celadonite and glauconite), and carbon black. harvardartmuseums.orgresearchgate.net For more luxurious decorations, Egyptian blue might be found in proximity to expensive pigments like cinnabar. harvardartmuseums.org

In ancient China, the synthetic pigments Han purple and Han blue (barium copper silicates) were used on painted pottery, often found in the tombs of high-status individuals. researchgate.net Analysis of the pigment layers on the famous Terracotta Army has shown that Chinese purple was used in combination with other pigments like azurite, cinnabar, and iron oxides. researchgate.net

The pigment itself is a multi-phase material, a product of high-temperature synthesis. Egyptian blue consists of crystals of cuprorivaite (the blue calcium this compound compound) along with variable amounts of unreacted quartz, a glassy phase, and sometimes copper oxides like tenorite or cuprite. konstantas.comcore.ac.uk The technology was advanced, with workshops producing the pigment in various locations across the Roman Empire by the first century BCE. amazonaws.comrsc.org The pigment was applied to various substrates, including stone, plaster, and pottery, often with an organic binder. researchgate.netresearchgate.net

Early Smelting Residues and Slag Analysis

Detailed Research Findings

Archaeometallurgical investigations of early copper smelting sites worldwide consistently show that the slags produced are predominantly composed of iron silicates. nih.govjst.go.jp The most common of these is fayalite (Fe₂SiO₄), an iron-rich olivine. nih.govminersoc.orgmdpi.com The deliberate formation of fayalitic slag was a major technological achievement in early metallurgy. Ancient smelters learned to add iron oxide-rich minerals as a flux, which would react with the silica present in the copper ore's gangue material. jst.go.jpuni-bielefeld.de This reaction, carried out under strongly reducing conditions at temperatures often exceeding 1200°C, produced a molten silicate slag. jst.go.jpmdpi.commdpi.com This fluid slag had a lower melting point and density than molten copper, allowing it to be tapped off from the furnace, effectively separating the impurities from the desired metal. jst.go.jp

The mineralogical makeup of these slags is a key indicator of the smelting conditions. minersoc.org Besides fayalite, other silicate and oxide phases are commonly identified through analytical techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). nih.gov These include:

Magnetite (Fe₃O₄) and wüstite (FeO), the presence and equilibrium of which, along with fayalite, help determine the redox conditions and oxygen partial pressure inside the furnace. nih.govjst.go.jpmdpi.com

Pyroxenes , such as hedenbergite (CaFeSi₂O₆), which indicate the use of calcium-containing fluxes or ores. minersoc.orgmdpi.com

A glassy or amorphous silicate matrix, which embeds the crystalline phases and results from the rapid cooling of the molten slag. minersoc.org

Analyses of slags from various archaeological contexts reveal these fundamental principles. For example, studies of Early Harappan period slags from Kunal, India, identified fayalite and magnetite as the dominant phases, indicating a sophisticated, reducing smelting process. nih.gov Similarly, slags from Bronze Age sites in Timna (Israel) and Faynan (Jordan), as well as early production sites on the Korean Peninsula, are characterized by their fayalitic composition. jst.go.jpmdpi.comresearchgate.net

While fayalite is the most prominent silicate in smelting residues, other naturally occurring copper silicates were important as ores. Chrysocolla , a hydrated this compound, was a known secondary copper ore exploited in antiquity. britannica.comkenkengems.comsaimm.co.zaDioptase (B1173581) , another this compound, saw use as a pigment on Neolithic statuary at sites like 'Ain Ghazal in Jordan, dating to as early as 7200 BCE, representing one of the earliest uses of copper minerals. oup.commoonrisecrystals.com However, during high-temperature smelting, the chemical structure of these hydrated silicates breaks down, with the copper being reduced to metal and the silica contributing to the formation of the slag melt.

Interactive Data Tables

The chemical composition of early copper slags often reflects the type of ore and flux used. The following table summarizes typical compositions from various studies, highlighting the prevalence of iron oxide and silica.

Table 1: Typical Chemical Composition of Ancient Copper Smelting Slags (wt%)

| Component | Kunal, India (Harappan) nih.gov | Korean Peninsula (9th Century) mdpi.com | Bor, Serbia bibliotekanauki.pl | General Range nih.gov |

| SiO₂ | ~30-35% | ~25-45% | 32.77% | 25-40% |

| FeO * | ~40-55% | ~30-60% | 37.05% | 20-40% |

| CuO | ~0.5-1.5% | ~0.3-3.3% | 0.56% | Variable |

| Al₂O₃ | ~2-5% | ~3-10% | - | up to 10% |

| CaO | ~2-10% | ~1-15% | - | up to 10% |

| S | Not Detected | ~0.2-0.9% (as SO₃) | 0.40% | Variable |

Note: Iron is often reported as FeO or a combination of FeO and Fe₂O₃.

The analysis of slag mineralogy reveals the specific silicate compounds formed during smelting.

Table 2: Common Silicate and Oxide Minerals Identified in Early Copper Slags

| Mineral | Chemical Formula | Crystal System | Role/Significance | References |

| Fayalite | Fe₂SiO₄ | Orthorhombic | Primary slag-forming mineral; indicates reducing conditions. | nih.govminersoc.orgmdpi.com |

| Hedenbergite | CaFeSi₂O₆ | Monoclinic | A pyroxene-group mineral, indicates presence of calcium flux/ore. | minersoc.orgmdpi.commtech.edu |

| Kirschsteinite | CaFeSiO₄ | Orthorhombic | An olivine-group mineral found in some Ca-rich slags. | mdpi.commtech.edu |

| Magnetite | Fe₃O₄ | Isometric | Oxide phase, its presence with fayalite indicates furnace atmosphere. | nih.govbibliotekanauki.pl |

| Wüstite | FeO | Isometric | Oxide phase, indicates strongly reducing conditions. | mdpi.commdpi.com |

| Quartz | SiO₂ | Trigonal | Often present as unreacted silica from the original ore gangue. | nih.gov |

Advanced Synthesis Methodologies for Copper Silicates

Sol-Gel Synthesis Routes for Controlled Morphologies

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. mdpi.com It involves the transition of a system from a colloidal solution (sol) into a solid, integrated network (gel). mdpi.com This method is particularly advantageous for creating copper-silica composites due to the ability to achieve a high degree of homogeneity at low temperatures. The process generally involves the hydrolysis and polycondensation of precursors, typically metal alkoxides like tetraethyl orthosilicate (B98303) (TEOS) and a copper salt, such as copper nitrate (B79036). mdpi.comijnnonline.net

The final properties of sol-gel derived copper silicates are critically dependent on the initial concentrations and molar ratios of the reactants. Key parameters that are frequently optimized include the water-to-alkoxide ratio (H₂O/TEOS), the catalyst concentration, and the copper-to-silicon (Cu/Si) molar ratio.

Research has shown that varying the Cu/Si molar ratio directly influences the composition and structure of the resulting material. In one study, hydrated copper silicate (B1173343) gels were successfully synthesized from stock solutions with varying Cu/Si molar ratios (e.g., 0.5, 1.0, and 2.0). researchgate.net The resulting precipitates showed final Cu/Si molar ratios of 0.32, 0.83, and 1.61, respectively, indicating that the final composition is a function of the initial solution, though not always a direct 1:1 correlation. researchgate.net The color of the gels also changed from sky blue to dark blue with increasing copper content. researchgate.net

The molar ratio of water to the silicon precursor, TEOS, (often denoted as 'R'), is another crucial factor that affects the gelation time and the structure of the silica (B1680970) network. Studies on CuO/SiO₂ nanocomposites have utilized a TEOS:EtOH:H₂O molar ratio of 1:1.3:6.2, with a final solution pH of about 2.4. ijnnonline.net The gelation time, the period required for the sol to form a solid network, is also influenced by the 'R' value; it has been observed to decrease to a minimum and then increase as 'R' is raised. Furthermore, the concentration of catalysts, such as acids (e.g., HNO₃) or bases (e.g., ammonia), controls the relative rates of hydrolysis and condensation, which in turn dictates the final structure of the gel network. electrochemsci.orgrsc.org

Table 1: Influence of Molar Ratios on Copper Silicate Gel Synthesis

| Parameter Varied | Range/Values Studied | Observed Effect | Reference |

|---|---|---|---|

| Initial Cu/Si Molar Ratio | 0.5, 1.0, 2.0 | Final Cu/Si ratio in precipitate changed (0.32, 0.83, 1.61); color deepened with higher Cu content. | researchgate.net |

| H₂O/TEOS Molar Ratio (R) | Varied values (e.g., 6.2) | Affects gelation time; a minimum gelation time is observed at an optimal R value. | ijnnonline.net |

| Precursor-to-Base Molar Ratio | 1:5, 1:10, 1:15 | Influences the size and shape of resulting nanostructures (e.g., nanorods). | rsc.org |

Thermal treatment, or annealing, is a critical post-synthesis step that transforms the amorphous gel into a crystalline material. The annealing temperature has a profound effect on the phase, crystallinity, and crystallite size of the copper species within the silica matrix.

Studies on copper oxide thin films prepared by sol-gel methods demonstrate that as the annealing temperature increases, the material's crystallinity improves. For instance, increasing the temperature from 200°C to 500°C led to a rise in crystallite size from 9.5 nm to 19.45 nm and an increase in crystallinity to 88.23%. banglajol.info This is because the higher thermal energy facilitates crystallite growth and reduces lattice imperfections. banglajol.infoiieta.org

The annealing atmosphere (e.g., air or hydrogen) and temperature also determine the oxidation state of the copper. arxiv.org Annealing a copper nitrate-impregnated silica matrix in air typically leads to the formation of copper oxides like CuO and Cu₂O. arxiv.org X-ray diffraction (XRD) analysis of samples annealed at 400°C and 600°C confirmed the presence of the CuO phase. To obtain metallic copper nanoparticles, a subsequent annealing step in a reducing atmosphere like hydrogen is often required. arxiv.org The temperature can also induce desorption of surface groups, leading to direct contact between the copper species and the silica support network.

Table 2: Effect of Annealing Temperature on Sol-Gel Derived Copper-Silica Films

| Annealing Temperature (°C) | Observed Structural Changes | Resulting Phase | Reference |

|---|---|---|---|

| 200 | Average crystallite size of 9.5 nm. | Cu₂O | banglajol.info |

| 350 - 550 | Increased peak intensity and decreased FWHM in XRD, indicating larger grain size and improved crystallinity. | Monoclinic CuO | iieta.org |

| 400 | Formation of crystalline phase. | CuO | |

| 500 | Crystallite size increased to 19.45 nm; crystallinity at 88.23%. | CuO | banglajol.info |

| 600 | Further crystallization. | CuO |

The sol-gel method is highly effective for preparing hydrated this compound gels, which can serve as synthetic analogues to natural minerals like chrysocolla. researchgate.net The process involves the controlled hydrolysis and condensation of copper and silicon precursors in an aqueous solution to form a gel.

In a typical synthesis, a solution containing a copper salt and a silicon source is prepared, and the pH is adjusted to initiate gelation. For example, this compound hydrates have been prepared using stock solutions of sodium silicate and copper sulfate (B86663), with the Cu/Si molar ratio being a key variable. researchgate.net The resulting gels are formed regardless of the initial Cu/Si ratio, consistently producing a chrysocolla-like local structure. researchgate.net The gelation process can take several days, during which a soft, colored gel is formed. ijnnonline.net This gel is a diphasic system containing a solid silicate network and a liquid phase trapped within its pores. mdpi.com This hydrated gel can then be dried to form a xerogel or an aerogel, or subjected to further thermal treatment. rsc.org

Influence of Annealing Temperature on Material Structure

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are methods that employ elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to crystallize materials directly from solution. mdpi.com These techniques are particularly powerful for producing well-defined, crystalline nanostructures of this compound with diverse and complex morphologies that are often inaccessible through other routes.

Hydrothermal and solvothermal methods excel at producing a wide array of nanosized this compound morphologies by carefully controlling reaction parameters such as temperature, time, solvent, and the presence of surfactants or templates. Research has demonstrated the synthesis of various nanostructures, including amorphous particles, nanotubes, and materials with MEL-type zeolite structures, by varying the synthesis method. nih.gov

For instance, the hydrothermal treatment of slurries containing silicon and copper hydroxide (B78521) precipitates can yield crystalline mesoporous materials. researchgate.net The solvothermal synthesis of copper-based nanoparticles from a copper(II) acetate (B1210297) bipyridine complex in an alkaline solution at 160°C yielded well-defined CuO nanoparticles with a size of approximately 11 nm. mdpi.com The choice of solvent (e.g., ethanol, ethylene (B1197577) glycol) and other reagents plays a critical role in determining the final morphology, which can range from particles to rods and flakes. mdpi.com

A significant achievement of hydrothermal and solvothermal methods is the fabrication of complex hierarchical structures like hollow spheres and nanofibers. These structures are of great interest due to their high surface area and potential applications in catalysis and adsorption.

Hollow this compound spheres can be synthesized using a template-based hydrothermal method. In one approach, silica spheres are used as both a template and the silicate source. researchgate.net In an alkaline solution containing copper ions, the silica core reacts to form a this compound shell, ultimately creating a hollow structure. researchgate.net Sea urchin-like hollow spheres have also been fabricated using this principle. researchgate.net

More complex structures, such as double-walled hollow nanofibers, have been synthesized by combining techniques like electrospinning with a hydrothermal process. acs.orgnih.gov In this method, precursor nanofibers are first created via electrospinning and then subjected to a hydrothermal reaction. This process transforms the solid fibers into hollow structures composed of self-assembled nanotubes, resulting in a hierarchical, double-walled morphology. acs.orgnih.gov This strategy highlights the versatility of hydrothermal/solvothermal methods in creating materials with intricate, tailored architectures.

Fabrication of Nanosized Copper Silicates with Diverse Morphologies

Precipitation Methods for this compound Compounds

Precipitation from solution is a common and versatile approach for synthesizing this compound compounds. This bottom-up method allows for control over particle size, composition, and structure by manipulating reaction conditions.

Controlled precipitation is a widely used technique for producing this compound, often involving the reaction between a soluble copper salt and an alkali silicate solution. google.comgoogle.com The process typically entails the dropwise addition of an aqueous copper nitrate solution to a stirred aqueous solution of sodium silicate. google.com The properties of the resulting this compound precipitate are highly dependent on parameters such as pH, temperature, and aging conditions. google.comgoogle.com

For instance, precipitating this compound at a pH of about 6 and at elevated temperatures between 50°C and 95°C with vigorous stirring can produce agglomerated particles without the formation of a gel, which is often difficult to filter. google.com The filterability of the precipitate can be further enhanced by stirring the suspension at the precipitation temperature for a period, such as 30 to 60 minutes, before filtration and washing. google.com Research has shown that conducting the precipitation between 25°C and 55°C yields catalysts with superior activity. google.com

A modified approach known as the precipitation-gel method has also been developed. This technique results in highly dispersed copper nanoparticles supported on silica. acs.org In this method, both Cu(OH)₂ nanoparticles and amorphous copper phyllosilicate are present in the dried samples. acs.org Upon calcination, these precursors transform into CuO nanoparticles and undecomposed copper phyllosilicate. acs.org The formation of the stable copper phyllosilicate intermediate is crucial, as it significantly influences the structure and enhances the thermal stability of the final material. acs.org

Below is a table summarizing typical parameters for controlled precipitation of this compound.

| Parameter | Condition | Outcome/Significance | Source |

| Reactants | Copper Nitrate [Cu(NO₃)₂], Sodium Silicate | Common precursors for co-precipitation. | google.com |

| pH | ~6 | Avoids gel formation, yielding filterable particles. | google.com |

| Temperature | 50°C - 95°C | Elevated temperatures are used during precipitation. | google.com |

| Stirring | Vigorous | Prevents gel formation and ensures homogeneity. | google.com |

| Aging | 30-60 min at precipitation temp. | Improves filterability of the precipitate. | google.com |

| Drying | Vacuum or Freeze Drying | Can substantially increase the catalytic activity of the resulting material. | google.com |

The formation of copper-silica precipitation tubes, commonly known as "chemical gardens," is a classic example of a self-organizing chemical process that occurs when a metal salt crystal is introduced into a sodium silicate solution. cam.ac.ukmelscience.com When a crystal of a copper salt, such as copper(II) sulfate, is placed in an aqueous sodium silicate solution, an exchange reaction occurs, forming a semipermeable membrane of insoluble this compound around the crystal. melscience.comreddit.comyoutube.com

Due to the higher concentration of salt inside this membrane compared to the surrounding silicate solution, an osmotic pressure difference is generated. cam.ac.ukmelscience.com This pressure drives water into the membrane, causing it to swell and eventually rupture. cam.ac.ukmelscience.com The copper salt solution is then expelled from the rupture, where it immediately reacts with the silicate solution to form a new layer of this compound, extending the structure upwards in a tube-like fashion. reddit.comyoutube.com The color of the resulting "seaweed" or tube is a characteristic light blue or green, depending on the copper salt used. melscience.com

Studies analyzing the composition of these tubes reveal they are complex composite materials. fsu.eduresearchgate.net The tube walls, typically around 10 micrometers thick, are gradient materials. fsu.eduresearchgate.net The exterior surface consists mainly of amorphous silica, while the interior surface is primarily composed of copper(II) hydroxide. fsu.edursc.org Upon heating to approximately 150°C, the bluish copper(II) hydroxide decomposes into black copper(II) oxide. fsu.edursc.org This process can be controlled by injecting a copper sulfate solution into a sodium silicate solution, allowing for more quantitative analysis of the resulting structures. fsu.edufsu.edu

Controlled Precipitation from Aqueous Solutions

Microbial-Assisted Synthesis and Biomineralization

Biomineralization is the process by which living organisms produce minerals. This natural phenomenon can be harnessed for the synthesis of inorganic materials like this compound.

Microorganisms such as bacteria and fungi can play a catalytic role in the formation of this compound. ijeat.orgscribd.com This "green" synthesis approach offers an alternative to traditional chemical methods that may involve hazardous substances. ekb.eg In a laboratory setting, microbes have been shown to facilitate the synthesis of CuSiO₃·H₂O from copper oxide (CuO) and quartz (SiO₂). ijeat.org The microbes create a specific environment by controlling or modifying factors like pH, temperature, and chemical potential, which are necessary for the chemical reaction to proceed. ijeat.org For instance, the precipitation of this compound (chrysocolla) is thermodynamically unfavorable unless the pH of the solution increases, a change that can be induced by microbial activity. ijeat.org

One study successfully demonstrated the synthesis of this compound nanoparticles using the bacterium Pseudomonas aeruginosa. ekb.eg The bacteria were incubated with copper sulfate under controlled conditions, resulting in the formation of nanoparticles with an average size of 35 ± 10 nm. ekb.eg The nanoparticles were characterized as having a Face-Centered Cubic (FCC) structure. ekb.eg Fungi have also been observed to deposit copper-containing minerals, such as copper carbonate, with the assistance of secreted proteins that act as nucleation sites and influence the morphology of the mineral crystals. This microbial-assisted synthesis represents a sustainable pathway for producing nanomaterials. researchgate.net

Solid-State Reaction and High-Temperature Preparation

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to form a new solid product. This method is commonly used to produce crystalline, often ceramic, materials like certain copper silicates. The process typically requires heating a stoichiometric mixture of powdered reactants for extended periods.

This technique has been successfully employed to synthesize ancient pigments like Egyptian Blue (CaCuSi₄O₁₀) and Han Blue (BaCuSi₄O₁₀). nih.gov The solid-state synthesis of Egyptian Blue involves heating a 1:4:1 molar ratio of calcium carbonate (CaCO₃), silicon dioxide (SiO₂), and copper(II) oxide (CuO). nih.gov The mixture is thoroughly ground, often with a wetting agent like acetone, pressed into a pellet, and heated in a furnace. nih.gov For Han Blue, the precursors are barium carbonate (BaCO₃), SiO₂, and CuO, also in a 1:4:1 molar ratio. nih.gov

A related high-temperature method is the melt flux technique, which produces larger crystals at lower reaction temperatures but is more time-intensive. nih.gov For example, CaCuSi₄O₁₀ can be synthesized using a flux by heating the reactants to 950°C for 24 hours, followed by a slow cooling process. nih.gov While solid-state methods are generally quicker and can provide high yields (90-99%), the melt flux route often results in larger, more well-defined crystals. nih.gov

The table below outlines typical conditions for the solid-state synthesis of these this compound pigments.

| Compound | Precursors (Molar Ratio) | Synthesis Temperature | Typical Yield | Source |

| CaCuSi₄O₁₀ (Egyptian Blue) | CaCO₃ : SiO₂ : CuO (1:4:1) | 950°C | 90-95% | nih.gov |

| BaCuSi₄O₁₀ (Han Blue) | BaCO₃ : SiO₂ : CuO (1:4:1) | Not specified, but a high-temp. furnace is used. | 95-99% | nih.gov |

Other this compound compounds, such as BaCu₂₋ₓCoₓSi₂O₇ solid solutions, have also been prepared via solid-state reaction, with single-phase BaCu₂Si₂O₇ being obtained by calcining at 950°C for 3 hours. researchgate.net

Doping and Incorporation Techniques for Copper Species in Silicate Matrices

Incorporating copper into a silicate or silica matrix is a key method for creating materials with specific catalytic, optical, or antimicrobial properties. psu.eduresearchgate.net Various techniques exist to achieve this, including the sol-gel method, ion exchange, and impregnation.

The sol-gel method is a versatile, low-temperature technique that allows for the uniform incorporation of copper species into an oxide network. psu.eduijnnonline.netijnnonline.net In a typical process, a silicon precursor like tetraethyl orthosilicate (TEOS) is hydrolyzed in the presence of a copper salt, such as copper(II) nitrate [Cu(NO₃)₂·3H₂O]. acs.org Subsequent gelation, drying, and heat treatment (annealing) can lead to the formation of particles of metallic copper, cuprous oxide (Cu₂O), or cupric oxide (CuO) embedded within the silica xerogel matrix, depending on the annealing temperature and atmosphere. psu.eduijnnonline.net For example, annealing at 600°C tends to produce predominantly CuO particles. psu.edu

The ion-exchange technique is used to dope (B7801613) the superficial layers of glasses. capes.gov.braip.org In this method, a silicate glass (like soda-lime glass) is immersed in a molten salt bath containing copper ions. The mobile alkali ions (e.g., Na⁺) in the glass exchange with the Cu⁺ ions from the melt, resulting in a copper-doped surface layer. capes.gov.braip.org Spectroscopic analysis of glasses doped this way indicates the presence of Cu⁺ ions in distorted octahedral sites. aip.org

Impregnation is another common method, where a porous silica support is soaked in a solution containing a copper precursor, followed by drying and calcination. mdpi.com The ammonia (B1221849) evaporation (AE) method is a refinement of this process where a copper ammonia solution is used. mdpi.com This can lead to the formation of a layered this compound structure on the support, which promotes a strong metal-support interaction and can enhance catalytic performance. mdpi.com

The choice of method and the subsequent processing steps are critical in determining the final state and dispersion of the copper species within the silicate matrix.

| Technique | Copper Source | Matrix Precursor | Key Process Steps | Resulting Copper Species | Source |

| Sol-Gel | Copper(II) Nitrate | TEOS | Hydrolysis, Gelation, Annealing (200-600°C) | Cu, Cu₂O, CuO particles | psu.eduijnnonline.netijnnonline.net |

| Ion-Exchange | Molten copper salt | Soda-lime silicate glass | Immersion in molten salt bath | Cu⁺ ions in glass surface | capes.gov.braip.org |

| Impregnation (Ammonia Evaporation) | Copper(II) Nitrate in ammonia solution | Silica Gel | Impregnation, Drying, Calcination (400°C) | Layered this compound, Cu⁺ species | mdpi.com |

Incorporation of Copper Ions and Nanoparticles

The integration of copper into silica matrices is a critical step in the synthesis of copper silicates, with methodologies primarily focusing on the dispersion of copper ions and the formation of copper-based nanoparticles within a silica host. The sol-gel process is a widely employed and versatile chemical solution deposition technique for this purpose. ijnnonline.netresearchgate.netijnnonline.net This method allows for the incorporation of metal ions into an oxide network at a molecular level, which can then be converted into more stable compounds. ijnnonline.net

Common precursors for the silica (host) matrix include tetraethoxysilane (TEOS), while copper sources (guest) typically involve salts like copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or copper(II) acetate (Cu(CH₃COO)₂·4H₂O). ijnnonline.netresearchgate.netacs.org The process involves the hydrolysis and polycondensation of TEOS in the presence of the dissolved copper salt. acs.orgresearchgate.net The choice of copper source and subsequent thermal treatment conditions, such as the atmosphere (air, inert, or reducing) and temperature, play a crucial role in determining the final state of the copper species. ijnnonline.netacs.org For instance, annealing in air typically leads to the formation of copper(II) oxide (CuO, tenorite), while treatments under inert or reducing atmospheres can yield copper(I) oxide (Cu₂O) or metallic copper (Cu) nanoclusters, respectively. acs.org

Beyond conventional sol-gel techniques, other advanced methods have been developed to achieve specific morphologies and distributions of copper species.

Co-synthesis and Wetness Impregnation: These methods have been applied to create copper-based catalysts on silica nanotubes. The co-synthesis approach introduces the copper precursor during the formation of the silica nanotubes, while wetness impregnation involves adding a copper salt solution to pre-formed nanotubes. mdpi.com The co-synthesis method, in particular, has been shown to produce finely dispersed copper(II) species on the nanotube surface. mdpi.com

Femtosecond Reactive Laser Ablation in Liquid (fs-RLAL): This one-step technique generates copper-silica nanocomposites by focusing a laser onto a silicon wafer immersed in an aqueous copper(II) nitrate solution. chemrxiv.org The pH of the precursor solution significantly influences the copper loading and morphology; a high pH (e.g., 10.4) promotes high copper incorporation (up to 31.5 wt.%) and the formation of copper phyllosilicate alongside amorphous silica. chemrxiv.org

Organofunctional Silicon Alkoxides: This approach utilizes silicon alkoxides functionalized with groups capable of binding metal ions, such as (3-aminopropyl)triethoxysilane (APTES). This ensures a homogeneous, molecular-level dispersion of Cu²⁺ ions throughout the silica structure, leading to their direct incorporation into the framework rather than just existing as a separate phase. nih.govcapes.gov.br

Microbial Synthesis: An emerging method involves using microbes to catalyze the reaction between copper oxide (CuO) and quartz (SiO₂) in the presence of moisture. ijeat.org Microbes can modify local environmental factors like pH, facilitating the formation of hydrated this compound (CuSiO₃·H₂O). ijeat.org

The size of the resulting nanoparticles can be controlled by the synthesis parameters. For example, sol-gel methods have produced CuO nanoparticles with an average diameter of ~3 nm to 50 nm. ijnnonline.netnih.gov

| Synthesis Method | Precursors | Key Process Details | Resulting Copper Species/Structure | Reference |

|---|---|---|---|---|

| Sol-Gel | TEOS, Cu(NO₃)₂·3H₂O or Cu(CH₃COO)₂ | Hydrolysis and condensation followed by annealing under controlled atmospheres (air, N₂, H₂/N₂). | CuO, Cu₂O, or metallic Cu nanoparticles embedded in the silica matrix. | researchgate.netacs.org |

| Femtosecond Reactive Laser Ablation (fs-RLAL) | Silicon wafer, Cu(NO₃)₂ solution | Laser ablation of Si in a copper salt solution. pH is a critical parameter. | High copper loading (at high pH) with formation of amorphous silica and copper phyllosilicate. | chemrxiv.org |

| Co-synthesis on Nanotubes | TEOS, Cu(NO₃)₂·2.5H₂O | Copper precursor is introduced during the synthesis of silica nanotubes. | Finely dispersed copper(II) species on the surface of silica nanotubes. | mdpi.com |

| Organofunctional Alkoxide Route | APTES, TEOS, Copper salt | Covalent linkage of copper ions to the silane (B1218182) precursor ensures molecular-level dispersion. | Homogeneous incorporation of Cu²⁺ into the silica framework. | nih.govcapes.gov.br |

| Microbial Synthesis | CuO, SiO₂ (Quartz), Microbes | Microbes catalyze the reaction in the presence of moisture. | Hydrated this compound (CuSiO₃·H₂O). | ijeat.org |

Structural and Spectroscopic Elucidation of Copper Silicates

X-ray Diffraction (XRD) Analysis for Crystalline Phases

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline structure of materials. For copper silicates, XRD patterns can vary significantly, indicating either an amorphous or a crystalline nature depending on the specific phase and synthesis method.

Many natural copper silicates, such as chrysocolla, are known to be X-ray amorphous or possess very low crystallinity. researchgate.netsav.sk This results in XRD patterns with broad, poorly defined humps rather than sharp peaks. researchgate.netdergipark.org.tr For instance, the XRD pattern of chrysocolla may show a wide, low-intensity peak, confirming its amorphous structure. researchgate.net

In contrast, synthetically prepared copper silicates can exhibit distinct crystalline phases. The most commonly identified crystalline phase is copper(II) silicate (B1173343) (CuSiO₃). The XRD pattern for monoclinic CuSiO₃ shows characteristic diffraction peaks, which confirm its crystalline structure. ijeat.org The broadening of these peaks can indicate that the material is nanocrystalline. researchgate.net In some syntheses, particularly those involving the reaction of copper salts with sodium silicate, other crystalline phases like Na₂Cu(SO₄)₂ have been identified alongside copper silicate hydrates. iyte.edu.tr

Furthermore, XRD is crucial for monitoring the transformation of precursor materials during synthesis. For example, patterns can show the evolution from copper nitrate (B79036) to copper oxide species like tenorite (CuO) upon calcination. ijnnonline.net The presence of tenorite is marked by its own characteristic diffraction peaks, which can appear alongside those of the silicate phases. sid.ir The absence of crystalline CuO peaks in some preparations suggests a very high dispersion of copper species within the silica (B1680970) matrix. mdpi.com

Table 1: Representative XRD Data for this compound and Related Phases

| Compound/Phase | Crystalline Nature | Common 2θ Peaks (Cu Kα) | Reference |

|---|---|---|---|

| Chrysocolla | Amorphous/Poorly Crystalline | Broad hump (e.g., 20-27°) | researchgate.netdergipark.org.tr |

| Copper(II) Silicate (CuSiO₃) | Crystalline (Monoclinic) | ~33.5° | iyte.edu.tr |

| Tenorite (CuO) | Crystalline | ~35.5°, ~38.7° | sid.ir |

Note: Peak positions can vary slightly based on experimental conditions and sample preparation.

Electron Microscopy Techniques for Morphological and Nanostructural Characterization

Electron microscopy offers direct visualization of the this compound's architecture, from micrometer-scale surface features to atomic-level nanostructures.

Scanning Electron Microscopy (SEM) for Surface Morphology and Agglomeration

Scanning Electron Microscopy (SEM) is employed to study the surface topography and particle arrangement of this compound materials. SEM images frequently show that these materials are composed of agglomerates of smaller, primary particles. researchgate.netjournalssystem.com The morphology of these agglomerates can be diverse, appearing as irregular, rock-like structures or forming more complex arrangements. ualberta.ca

Depending on the synthesis method, copper silicates can exhibit a porous or spongy surface structure. rsc.org In some cases, the inner surfaces of tubular this compound structures are covered with nanoballs. rsc.org The particle diameters can range from sub-micrometer to over 100 micrometers, with a notable presence of larger particles that are themselves secondary agglomerates. researchgate.netjournalssystem.com Energy Dispersive X-ray (EDX) analysis, often integrated with SEM, confirms the elemental composition and shows the distribution of copper, silicon, and oxygen across the sample surface. sid.irrsc.org

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) provides a deeper look into the nanostructural details of copper silicates. It can reveal the size and shape of nanoparticles, as well as their crystalline nature. For materials with low crystallinity, like certain this compound nanotubes, it can be difficult to observe lattice fringes, and selected area electron diffraction (SAED) patterns may show only diffuse rings. whut.edu.cn

In more crystalline samples, HRTEM can visualize the atomic lattice. For example, lattice fringes corresponding to specific crystal planes of copper and copper oxide nanoparticles dispersed on a silica support have been clearly identified. mdpi.comacs.org The technique has been used to confirm the presence of CuO nanocrystals within silica aerogels and to observe the ordered pore structure of the silica matrix. sid.iracs.org HRTEM images have also revealed the fibrous nature of chrysocolla aggregates, which appear as individual strings in an amorphous groundmass. sav.sk

Vibrational Spectroscopy for Molecular Structure Determination

Vibrational spectroscopy probes the specific chemical bonds within copper silicates, offering a molecular-level fingerprint of the structure.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectra of copper silicates are typically characterized by several key absorption bands.

A broad band is commonly observed in the 3400 cm⁻¹ region, which is assigned to the O-H stretching vibrations of water molecules and silanol (B1196071) (Si-OH) groups. msaweb.org The corresponding bending vibration for water molecules is often seen around 1630 cm⁻¹. ijnnonline.net

The silicate framework itself gives rise to strong and characteristic bands. The most prominent of these is a broad, intense band around 1030-1085 cm⁻¹, attributed to the asymmetric stretching of Si-O-Si bonds. researchgate.net The symmetric stretching modes of Si-O-Si or Si-O-Cu bonds appear at lower frequencies, while O-Si-O bending vibrations are typically found around 450-470 cm⁻¹. ijnnonline.netrsc.org The presence of copper can influence the position of these silicate bands. rsc.org In studies of chrysocolla, FTIR analysis has been instrumental, with spectra showing characteristic bands for both silicates and associated minerals like quartz. mdpi.comresearchgate.net

Table 2: Key FTIR Absorption Bands for Copper Silicates

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3400 | O-H stretching (water, Si-OH) | msaweb.org |

| ~1630 | H-O-H bending (water) | ijnnonline.net |

| ~1030 - 1085 | Si-O-Si asymmetric stretching | researchgate.net |

| ~950 | Si-OH stretching | rsc.org |

Raman Spectroscopy of Silicate Frameworks and Copper Species

Raman spectroscopy provides complementary information to FTIR and is particularly effective for characterizing the silicate framework and identifying specific copper-containing species.

For well-defined crystalline copper silicates like the mineral dioptase (B1173581), Raman spectra show numerous distinct bands. researchgate.netrruff.info These bands are assigned to the stretching and bending vibrations within the silicate rings and the external vibrations of the SiO₄ tetrahedra. researchgate.net Low-frequency modes below 150 cm⁻¹ in dioptase have also been studied, identifying both phonons and magnetic excitations (magnons). researchgate.net

In synthetic copper silicates, Raman spectroscopy can detect the presence of copper oxide phases. Crystalline cupric oxide (CuO), or tenorite, has a characteristic Raman signature with a strong peak around 290 cm⁻¹ and weaker bands near 350 and 630 cm⁻¹. ijnnonline.netcapes.gov.br This allows for the identification of CuO nanoparticles embedded within the silica matrix. ijnnonline.net Raman analysis of copper-containing silicate glasses has also been used to investigate the degree of polymerization of the silicate network around different copper species (Cu⁰, Cu⁺, Cu²⁺). capes.gov.br

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. In the study of copper silicates, XPS is crucial for identifying the oxidation state of copper, which is predominantly either Cu(I) or Cu(II).

The differentiation between these oxidation states is primarily accomplished by analyzing the Cu 2p core level spectra. The Cu(II) state is characteristically identified by the presence of strong "shake-up" satellite peaks at binding energies approximately 9-10 eV higher than the main Cu 2p peaks. cambridge.orgthermofisher.com The absence or near absence of these satellites is indicative of the Cu(I) or metallic Cu(0) state. cambridge.org

The binding energy of the main Cu 2p3/2 peak provides further insight. For Cu(II) ions located in the octahedral sites of phyllosilicate structures, the Cu 2p3/2 line is observed at a binding energy of approximately 935.4 eV. cambridge.orgpsu.edu In contrast, copper species in a reduced Cu(I) state, which can occur due to photoreduction during analysis, or in interlamellar positions, typically show a Cu 2p3/2 peak at a lower binding energy of around 933.2 eV. cambridge.org In some copper-silica catalyst systems, peaks for Cu(0)/Cu(I) have been identified around 932-933 eV, while Cu(II) species appear at slightly higher binding energies (~933.5-934.7 eV), with the definitive assignment relying on the presence of the shake-up satellites. thermofisher.comoup.com

Table 1: Representative XPS Cu 2p3/2 Binding Energies for Copper Species in Silicates

| Copper Species/Position | Approximate Binding Energy (eV) | Key Spectral Feature |

|---|---|---|

| Cu(II) in octahedral sites | 935.4 | Strong shake-up satellites (~943 eV) |

| Cu(II) general | ~933.5 - 934.7 | Strong shake-up satellites |

| Cu(I) interlamellar/adsorbed | 933.2 | Near absence of shake-up satellites |

| Cu(I) oxide | ~933.0 | Very weak or no shake-up satellites |

Data sourced from multiple studies on copper phyllosilicates and oxides. cambridge.orgthermofisher.compsu.edu

It is important to note that long exposure to X-rays can cause the photoreduction of Cu(II) to Cu(I), particularly for copper ions adsorbed on surfaces or in interlamellar positions. cambridge.orgthermofisher.com The kinetics of this reduction can even be used to distinguish between different copper site environments. cambridge.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si Magic Angle Spinning (MAS) NMR, serves as a powerful probe of the local silicon environment in copper silicates. geoscienceworld.org Although the paramagnetic nature of the Cu(II) ion (with its unpaired electron spin) presents challenges, such as significant line broadening and signal loss, it also provides unique advantages. geoscienceworld.orgresearchgate.net

Spectra of paramagnetic copper(II) silicates can be successfully obtained and are characterized by large paramagnetic shifts that position the resonances far outside the typical chemical shift ranges for diamagnetic silicates. geoscienceworld.orgresearchgate.net These shifts are extremely sensitive to the structural details of the interactions between the paramagnetic Cu(II) cations and the silicon sites, allowing for the differentiation and quantification of various silicon environments within the crystal structure. geoscienceworld.orgdntb.gov.ua For instance, studies on the mineraloid chrysocolla using 29Si NMR revealed significant paramagnetic shifts, indicating strong Si-Cu interactions and providing insight into its short-range structure. geoscienceworld.orgresearchgate.net

Interestingly, the presence of Cu(II) can also be harnessed to improve the efficiency of NMR experiments. Doping silicate materials with paramagnetic Cu(II) ions has been shown to drastically enhance the 29Si NMR signal intensity. This effect stems from the shortening of the nuclear spin-lattice relaxation time (T1), which dramatically reduces the required data acquisition times.

Advanced Spectroscopic Techniques for Specialized Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for investigating the coordination environment of paramagnetic Cu(II) ions (electron configuration 3d9) in copper silicates. nukleonika.pl The spectra provide detailed information about the local symmetry of the copper sites and the nature of the copper-ligand bonds.

In many silicate glasses and minerals, the EPR spectra of Cu(II) are characteristic of ions in axially symmetric environments, specifically a tetragonally distorted octahedron (D4h symmetry), which is a result of the Jahn-Teller effect. nukleonika.plresearchgate.netscielo.br This is indicated by the spin-Hamiltonian parameters, where the g-tensor components are such that g|| > g⊥ > 2.0023. nukleonika.plscielo.br The ground state of the unpaired electron in this environment is the dx²-y² orbital. scielo.brresearchgate.net

Table 2: Typical EPR Spin-Hamiltonian Parameters for Cu(II) in Silicate Glasses | Parameter | Typical Value Range | Information Provided | | :--- | :--- | :--- | | g|| | 2.31 - 2.43 | Parallel component of g-tensor; sensitive to ligand field | | g⊥ | 2.06 - 2.09 | Perpendicular component of g-tensor | | A|| (x 10-4 cm-1) | 119 - 155 | Parallel component of hyperfine coupling; indicates covalency | Data compiled from various studies on copper-doped glasses. nukleonika.plresearchgate.netscirp.org

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within copper silicates, which are responsible for their characteristic colors. The technique probes the d-d electronic transitions of the Cu(II) ion, which are sensitive to its coordination geometry and the surrounding crystal field. mdpi.comspectroscopyonline.com

In most copper(II)-containing silicate glasses, a characteristic broad absorption band is observed in the visible to near-infrared region, typically spanning from 600 nm to over 900 nm. This absorption is assigned to the 2Eg → 2T2g transition for Cu(II) in an octahedral field, which splits into multiple transitions (e.g., 2B1g → 2B2g, 2B1g → 2Eg) upon Jahn-Teller distortion to a D4h symmetry. researchgate.netmdpi.com This absorption of light in the red/orange part of the spectrum results in the complementary blue to green-blue color of these materials.

Specific crystalline copper silicates exhibit distinct absorption maxima. For example, the historic pigment Egyptian Blue (CaCuSi₄O₁₀) shows characteristic absorptions around 630 nm and 790 nm, which are related to the d-d transitions of Cu(II) in the silicate crystal field. mdpi.com

Table 3: UV-Vis Absorption Maxima for Select this compound Pigments

| Compound | Chemical Formula | Key Absorption Maxima (nm) |

|---|---|---|

| Egyptian Blue | CaCuSi₄O₁₀ | ~630, ~790 |

| Han Blue | BaCuSi₄O₁₀ | ~608, ~804 |

| Han Purple | BaCuSi₂O₆ | ~580, ~784 |

Data sourced from a spectroscopic study of historic pigments. mdpi.com

A remarkable property of certain layered copper silicates, such as Egyptian Blue (CaCuSi₄O₁₀), Han Blue (BaCuSi₄O₁₀), and their strontium analogue (SrCuSi₄O₁₀), is their intense and stable luminescence in the near-infrared (NIR) region. aip.org When excited by visible light (e.g., 550-700 nm), these materials exhibit strong emission in the NIR. researchgate.net

This NIR emission is attributed to the 2B2g → 2B1g electronic transition of the Cu(II) ion within the layered silicate structure. researchgate.net These compounds are notable for their exceptionally high photoluminescence quantum yields, which have been reported to be over 10% and can approach 30% or even higher under optimized synthesis conditions. researchgate.netrsc.orgnsf.gov They also possess long luminescence lifetimes, often in the range of 100 to 160 microseconds (µs) for bulk materials, indicating high emission efficiency. aip.orgnsf.gov

Recent research has demonstrated that the emission wavelength can be tuned by compositional engineering. For instance, mixed-cation silicates can shift the emission into the second near-infrared window (NIR-II, 1000-1700 nm), a spectral region highly desirable for bioimaging applications. researchgate.net

Table 4: NIR Luminescence Properties of Layered Copper Silicates

| Compound | Chemical Formula | Emission Peak (nm) | Quantum Yield (ΦEM) | Fluorescence Lifetime (τ) (µs) |

|---|---|---|---|---|

| Egyptian Blue | CaCuSi₄O₁₀ | ~910 | >10% (up to ~30%) | ~107 - 160 |

| Han Blue | BaCuSi₄O₁₀ | ~950 | High | ~132 |

| Strontium this compound | SrCuSi₄O₁₀ | ~914 | High | ~149 |

Data compiled from multiple studies. aip.orgresearchgate.netresearchgate.netrsc.orgnsf.gov

Terahertz (THz) spectroscopy is a relatively new and powerful non-invasive technique for characterizing the low-frequency vibrational modes in materials, providing insights into their collective molecular dynamics and crystal lattice vibrations. researchgate.netacs.org The application of THz spectroscopy to copper silicates has revealed unique spectral fingerprints for different synthetic pigments. mdpi.comdntb.gov.ua

Studies using THz continuous-wave (CW) spectroscopy have shown that Egyptian Blue, Han Blue, and Han Purple possess distinct and characteristic absorption features in the THz frequency range (typically 0.1-3 THz). mdpi.comresearchgate.net These absorption peaks arise from low-energy phenomena such as phonon modes (lattice vibrations) and other collective molecular motions, which are highly specific to the crystal structure and composition of the material. acs.org

This technique allows for the clear differentiation of these structurally similar pigments. For example, Egyptian Blue exhibits a characteristic absorption peak centered at approximately 2.07 THz, while Han Blue has a broader absorption at 1.79 THz, and Han Purple shows two distinct features around 1.53 THz and 2.26 THz. mdpi.com

Table 5: Characteristic Terahertz Absorption Peaks for this compound Pigments

| Pigment | Chemical Formula | Observed THz Absorption Peaks (THz) |

|---|---|---|

| Egyptian Blue | CaCuSi₄O₁₀ | 2.07 |

| Han Blue | BaCuSi₄O₁₀ | 1.79 |

| Han Purple | BaCuSi₂O₆ | 1.53, 2.26 |

Data from a THz-CW spectroscopic study. mdpi.com

Near-Infrared (NIR) Luminescence and Fluorescence Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal properties of copper silicates. labmanager.com TGA measures changes in mass with temperature, providing insights into thermal stability, decomposition points, and the presence of volatile components like water. particletechlabs.comscribd.com DSC, on the other hand, measures the heat flow into or out of a sample during thermal transitions, identifying events such as melting, crystallization, and glass transitions. particletechlabs.comd-nb.info

Studies on the mineral dioptase (Cu₆[Si₆O₁₈]·6H₂O) reveal a multi-stage thermal decomposition process. The initial and most significant mass loss occurs over a broad temperature range, from approximately 400°C to 730°C, which is attributed to the loss of water. psu.eduresearchgate.net This wide range suggests that the water molecules within the crystal structure have varying bond strengths. psu.edu Following dehydration, two further mass loss events are observed at higher temperatures, around 793°C and 835°C. psu.eduresearchgate.net The first of these is proposed to be the decomposition of this compound into tenorite (CuO) and silica (SiO₂), accompanied by the release of oxygen. psu.edu The final mass loss at the highest temperature corresponds to the decomposition of tenorite (CuO) into cuprous oxide (Cu₂O) with further oxygen evolution. psu.edu

In the context of synthetic this compound materials, TGA and DSC are used to determine the effects of synthesis methods and additives on thermal stability. For instance, in polyolefin composites containing this compound, TGA has shown a two-stage decomposition process and slightly enhanced thermal stability compared to the pure polymer. researchgate.net DSC analysis of these composites has indicated higher crystallization and melting peak temperatures. researchgate.net Similarly, for copper-based catalysts on a silica support (Cu/SiO₂), TGA is employed to study the decomposition and stability up to high temperatures, often in an air atmosphere to observe oxidative processes. mdpi.com The thermal decomposition of copper acetate (B1210297) monohydrate, a precursor for some copper-based materials, has been shown by TGA to proceed via a dehydration step followed by decomposition to form copper oxides. scirp.org

The table below summarizes key thermal events observed in different this compound systems.

| Material System | Technique | Observed Thermal Event | Temperature Range (°C) | Reference |

| Dioptase (Cu₆[Si₆O₁₈]·6H₂O) | TGA | Water Loss | 400 - 730 | psu.eduresearchgate.net |

| Dioptase (Cu₆[Si₆O₁₈]·6H₂O) | TGA | Decomposition to CuO + SiO₂ + O₂ | ~793 | psu.eduresearchgate.net |

| Dioptase (Cu₆[Si₆O₁₈]·6H₂O) | TGA | Decomposition of CuO to Cu₂O | ~835 | psu.eduresearchgate.net |

| Polypropylene/Copper Silicate Composite | DSC | Crystallization Temperature (Tc) | ~114.5 | researchgate.net |

| Copper Acetate Monohydrate | TGA | Decomposition in Air | ~310 | scirp.org |

| Nano-CuCr₂O₄/Ultrafine AP Composite | DSC | High-Temperature Decomposition (TH) | 317.6 - 346.5 | acs.org |

Elemental Analysis and Compositional Mapping

Determining the elemental composition and the spatial distribution of elements within this compound materials is fundamental to understanding their structure and properties. Techniques such as Energy Dispersive X-ray Spectroscopy (EDS or EDX) and Wavelength Dispersive X-ray Spectroscopy (WDS) are powerful tools for this purpose, often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). ucr.edumit.edu

EDS provides rapid qualitative and semi-quantitative analysis of the elemental makeup of a sample by detecting characteristic X-rays emitted when an electron beam interacts with the specimen. ucr.edumit.edu This technique has been used to confirm the presence of key elements in synthetic this compound pigments like Egyptian Blue, identifying silicon (Si), calcium (Ca), and copper (Cu) as the main constituents. mdpi.com It can also detect minor or trace elements such as nickel (Ni), iron (Fe), lead (Pb), and zinc (Zn), which may originate from the raw materials used in synthesis. mdpi.com In the study of copper-silica precipitation tubes, EDS analysis revealed a compositional gradient across the tube walls, with the inner surface being rich in copper and oxygen (indicative of copper hydroxides/oxides) and the outer surface being rich in silicon. rsc.orgresearchgate.net

Elemental mapping, an extension of EDS/WDS, provides a visual representation of the distribution of specific elements across a sample's microstructure. researchgate.netcnr.it This is particularly useful for heterogeneous materials. For example, in a copper glass-ceramic, EDS elemental mapping distinguished three distinct phases: a continuous matrix phase enriched in silicon, a discontinuous phase enriched in phosphorus and potassium, and crystals composed of copper. researchgate.net This detailed spatial information is crucial for correlating the material's structure with its performance.

WDS, while generally slower than EDS, offers higher spectral resolution and better detection limits, making it suitable for resolving peak overlaps and accurately quantifying elements, especially in complex matrices like silicate glasses. researchgate.netarizona.edu Both EDS and WDS are essential for a comprehensive compositional analysis of copper silicates, from ancient pigments to modern engineered materials. mdpi.comresearchgate.net

The following table presents elemental composition data for various this compound materials as determined by X-ray microanalysis techniques.

| Material | Analysis Technique | Major Elements Detected | Minor/Trace Elements Detected | Reference |

| Synthetic Egyptian Blue | ED-XRF | Silicon (Si), Calcium (Ca), Copper (Cu) | Nickel (Ni), Iron (Fe), Lead (Pb), Zinc (Zn) | mdpi.com |

| Synthetic Han Blue | ED-XRF | Silicon (Si), Copper (Cu), Barium (Ba) | Zinc (Zn), Strontium (Sr), Lead (Pb) | mdpi.com |

| Copper-Silica Precipitation Tube (Inner Surface) | EDX | Copper (Cu), Oxygen (O) | Silicon (Si), Sulfur (S) | researchgate.net |

| Copper-Silica Precipitation Tube (Outer Surface) | EDX | Silicon (Si) | Copper (Cu), Oxygen (O) | researchgate.net |

| Copper Glass-Ceramic | EDS Mapping | Silicon (Si), Copper (Cu), Phosphorus (P) | Potassium (K) | researchgate.net |

| Copper-bearing Magnesioferrite | EMPA-WDS | Magnesium (Mg), Iron (Fe), Oxygen (O) | Copper (Cu) (5.8-17.3 wt%) | researchgate.net |

Porosity and Surface Area Characterization